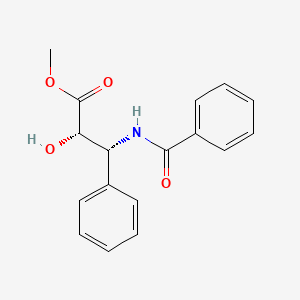

methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate

Vue d'ensemble

Description

Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research This compound is characterized by its unique stereochemistry, which contributes to its specific biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate typically involves the enantioselective synthesis of its precursor compounds. One common method includes the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to yield the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in high yields and diastereoselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment and high-throughput screening to ensure the purity and yield of the final product.

Analyse Des Réactions Chimiques

Table 1: Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Product Stereochemistry |

|---|---|---|---|

| Azide Substitution | NaN₃, NH₄Cl, MeOH, 65°C, 6 h | 95% | Retained (2S,3R) |

| Reduction | PPh₃, THF, RT, 6 h | 95% | Retained (2S,3R) |

| Benzoylation | BzCl, Et₃N, DCM, RT, 4 h | 33.8% | Retained (2S,3R) |

Ester Hydrolysis

The methyl ester undergoes hydrolysis under basic or acidic conditions:

-

Alkaline Hydrolysis : Using NaOH in aqueous methanol generates the corresponding carboxylic acid .

-

Acid-Catalyzed Hydrolysis : HCl in ethanol yields the free acid but risks racemization at the chiral centers .

Hydroxyl Group Modifications

The secondary hydroxyl group participates in:

-

Protection : Silylation with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF .

-

Oxidation : Catalytic oxidation to a ketone using Dess-Martin periodinane (DMP) .

Spectroscopic Characterization

Key spectroscopic data for reaction monitoring :

-

¹H NMR (CDCl₃) : δ 7.68 (d, J = 8.4 Hz, 1H), 5.51 (dd, J = 8.5, 3.5 Hz, 1H), 3.41 (s, 1H).

-

¹³C NMR : δ 173.4 (C=O ester), 166.9 (C=O benzamide).

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 183°C, necessitating reactions below this threshold .

-

Solvent Compatibility : Optimal reactivity in polar aprotic solvents (e.g., DMSO, THF) .

Industrial-Scale Considerations

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Synthesis of Paclitaxel :

- Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate is primarily utilized as an intermediate in the synthesis of Paclitaxel , a widely used chemotherapeutic agent. Paclitaxel is effective in treating various cancers, including ovarian and breast cancer, by inhibiting cell division and promoting apoptosis in cancer cells .

- Research on Anticancer Compounds :

Case Study 1: Paclitaxel Synthesis Optimization

A study published in a pharmaceutical journal highlighted the optimization of the synthesis of Paclitaxel using this compound as a key intermediate. Researchers demonstrated that altering reaction conditions improved yield and purity, making the process more viable for large-scale production. This advancement has implications for reducing costs and increasing accessibility to this vital medication .

Case Study 2: Development of Novel Derivatives

Another research initiative focused on modifying this compound to create derivatives with enhanced biological activity. By substituting various functional groups, scientists were able to develop compounds that exhibited increased potency against cancer cell lines compared to standard Paclitaxel formulations. This underscores the compound's versatility as a scaffold for drug development .

Mécanisme D'action

The mechanism of action of methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity .

Comparaison Avec Des Composés Similaires

(2S,3R)-3-Methylglutamate: Another chiral amino acid derivative with similar stereochemistry.

(2S,3R)-3-Alkyl/Alkenylglutamates: These compounds share structural similarities and are used in similar research applications.

Uniqueness: Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate is unique due to its specific benzoylamino and hydroxy functional groups, which confer distinct chemical and biological properties

Activité Biologique

Methyl (2S,3R)-3-benzoylamino-2-hydroxy-3-phenylpropanoate, also known as MHPAP, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of anti-inflammatory responses and cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C17H17NO4

- Molecular Weight : 299.32 g/mol

- CAS Number : 32981-85-4

MHPAP exhibits its biological effects primarily through the inhibition of inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and THP-1 monocyte/macrophage-like cells, MHPAP demonstrated significant inhibitory effects on key pro-inflammatory cytokines:

- IL-6

- IL-1β

- IL-8

- TNF-α

Key Findings

- Cytokine Inhibition : MHPAP inhibited IL-6 and IL-1β with IC50 values of approximately 0.85 µM and 0.87 µM, respectively, indicating potent anti-inflammatory properties .

- NF-κB Pathway : The compound was found to inhibit the phosphorylation of NF-κB p65, a critical transcription factor involved in inflammatory responses, supporting its role as a potential therapeutic agent against inflammation .

Study 1: Potent Anti-Cytokine Activity

In a study published in September 2022, MHPAP was evaluated for its ability to inhibit inflammatory cytokines in THP-1 cells. The results indicated that MHPAP significantly reduced the levels of several cytokines when compared to its non-ester form (NEF), which showed no significant effects . The study highlighted the importance of cell permeability in enhancing the compound's efficacy.

Study 2: Application in Cancer Treatment

MHPAP is also noted for its role in the synthesis of Paclitaxel, a well-known chemotherapeutic agent used in treating various cancers. Paclitaxel works by inhibiting cell division, thereby slowing or stopping cancer cell growth . MHPAP's structural properties make it a valuable precursor in this synthesis process.

Summary of Biological Activities

The table below summarizes the biological activities and mechanisms associated with MHPAP:

| Biological Activity | Mechanism | IC50 Values |

|---|---|---|

| Inhibition of IL-6 | NF-κB pathway inhibition | 0.85 µM |

| Inhibition of IL-1β | NF-κB pathway inhibition | 0.87 µM |

| Inhibition of IL-8 | Not specified | 1.58 µM |

| Inhibition of TNF-α | Not specified | 1.22 µM |

| Role in Paclitaxel synthesis | Anticancer activity | N/A |

Propriétés

IUPAC Name |

methyl (2S,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJLJICUXJPKTB-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.